Octahydroindole-2-Carboxylic Acid

Description

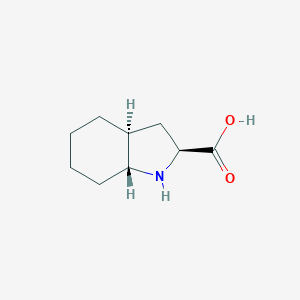

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Strategies for Enantiomerically Pure Octahydroindole-2-Carboxylic Acid

The preparation of enantiomerically pure this compound is a key step in its utilization for medicinal chemistry. Several distinct approaches have been established to obtain specific stereoisomers, particularly the medicinally relevant (2S,3aS,7aS)-Oic and its epimer (2R,3aS,7aS)-Oic. nih.gov

Catalytic Hydrogenation Approaches for Stereocontrol

Catalytic hydrogenation of the aromatic ring of indoline-2-carboxylic acid is a common method to produce this compound. The stereocontrol of this reaction is highly dependent on the catalyst, solvent, and reaction conditions.

The hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum(IV) oxide (PtO₂) catalyst in acetic acid at elevated temperatures can yield (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov Subsequent recrystallization from ethanol (B145695) can furnish the pure (S,S,S)-1 isomer. nih.gov The use of precious metal catalysts such as palladium, platinum, and rhodium on a carbon support is also effective for the hydrogenation of hexahydroindole-2-carboxylic acid derivatives to their octahydro counterparts in an acidic medium. google.com The reaction pressure and temperature are critical parameters, with pressures ranging from 10 to 150 bars and temperatures from 30 to 100°C being utilized. google.com Specifically, stereospecific catalytic hydrogenation of (2S)-2-carboxyindoline or its esters at pressures below 400 psi in a deoxygenated solvent mixture of water and an alcohol can produce the [2S-(2α, 3aβ, 7aβ)]-octahydro-1H-indole-2-carboxylic acid enantiomer. google.com

| Starting Material | Catalyst | Solvent | Conditions | Product | Ref |

| (S)-indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 °C, 24 h | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | nih.gov |

| Hexahydroindole-2-carboxylic acid derivative | Pd/C, Pt/C, or Rh/C | Acetic or Propionic Acid | 15-50 °C, 10-60 psi | This compound derivative | google.com |

| (2S)-2-carboxyindoline | Precious metal on carbon | Water/Alcohol | < 400 psi | [2S-(2α, 3aβ, 7aβ)]-octahydro-1H-indole-2-carboxylic acid | google.com |

Derivatization and Resolution of Racemic Mixtures

Resolution of racemic mixtures provides another avenue to enantiomerically pure this compound. This strategy involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent. libretexts.orglibretexts.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. libretexts.orglibretexts.org

For instance, racemic 2,3-dihydroindole-2-carboxylic acid can be resolved using (+)- or (-)-ephedrine as the resolving agent. google.com The choice of solvent, such as acetonitrile, isopropanol, acetone, or ethyl acetate, is crucial for the efficiency of the resolution. google.com After separation of the diastereomeric salts, the desired enantiomer of the acid is regenerated, often by treatment with an aqueous acid or through ion-exchange chromatography. google.com Another approach involves the resolution of a cyclohexylamine (B46788) derivative to yield an enantiomerically pure product, which is then converted to the desired octahydroindole-2-carbonitrile and subsequently hydrolyzed to the carboxylic acid. google.com The use of chiral bases like (+)-α-methyl benzylamine (B48309) has also been reported to resolve a mixture of R and S isomers of indoline-2-carboxylic acid. google.com

| Racemic Mixture | Resolving Agent | Key Principle | Ref |

| 2,3-dihydroindole-2-carboxylic acid | (+)- or (-)-ephedrine | Formation of diastereomeric salts | google.com |

| Cyclohexylamine derivative | Not specified | Formation of diastereomeric salts | google.com |

| Indoline-2-carboxylic acid | (+)-α-methyl benzylamine | Formation of diastereomeric salts | google.com |

Asymmetric Synthetic Routes from Chiral Pool Precursors

Utilizing readily available chiral molecules, or the "chiral pool," is an effective strategy for asymmetric synthesis. L-serine has been identified as a suitable starting material for the synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid. google.com This approach avoids the use of corrosive reagents like phosphorus pentachloride, which was previously used to convert L-serine methyl ester hydrochloride to a key chloro-alaninate intermediate. google.com The synthesis involves converting L-serine into an N-acetyl-β-acyloxy alanine (B10760859) ester, a novel intermediate that facilitates the construction of the bicyclic indole (B1671886) system. google.com

Diastereoselective Synthesis and Functionalization

Once the desired stereochemistry of the octahydroindole ring is established, further functionalization, particularly at the α-carbon, is often required. Diastereoselective reactions are employed to control the stereochemistry of the newly introduced functional group relative to the existing chiral centers in the molecule.

α-Alkylation and α-Functionalization of Oic Derivatives

The α-alkylation of this compound derivatives provides access to α-tetrasubstituted analogues, which are of interest for peptide engineering. nih.gov A highly diastereoselective α-alkylation has been achieved using the trichloromethyloxazolidinone intermediate derived from (2R,3aS,7aS)-Oic. nih.gov The alkylation proceeds with complete diastereoselectivity, providing a concise route to enantiomerically pure α-alkyl derivatives. nih.gov This method is based on the principle of "self-reproduction of chirality," where the existing stereocenters direct the stereochemical outcome of the reaction. nih.gov The alkylation occurs on the face of the molecule previously occupied by the α-hydrogen. nih.gov

Similarly, high-yielding and remarkably selective alkylations of a protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid have been described. nih.gov The fused bicyclic structure of this proline analogue significantly influences the stereochemical outcome of direct alkylation reactions at the α-carbon, leading to α-substituted analogues with retention of configuration. nih.gov This procedure allows for the straightforward preparation of enantiopure α-substituted derivatives of this Oic isomer, suitably protected for incorporation into peptides. nih.gov

Synthesis of cis- and trans-Fused Stereoisomers

The relative orientation of the hydrogen atoms at the bridgehead carbons (3a and 7a) defines the cis or trans fusion of the bicyclic system.

Cis-Fused Stereoisomers: The synthesis of cis-fused Oic stereoisomers is well-established. A highly effective and straightforward strategy involves the catalytic hydrogenation of precursors that contain a double bond between the bridgehead carbons. eurekaselect.com For instance, the hydrogenation of (S)-indoline-2-carboxylic acid in acetic acid using a platinum(IV) oxide (PtO₂) catalyst yields the all-cis (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov This process is effective because the hydrogen molecule adds to one face of the planar double bond, ensuring the two resulting bridgehead hydrogens are on the same side of the ring system. eurekaselect.com

Trans-Fused Stereoisomers: In contrast to the numerous methods available for cis-isomers, stereoselective syntheses for trans-fused this compound are less commonly reported. One documented approach involves a Favorskii-type ring contraction of a trans-decahydroquinoline (B8913) derivative, which unfortunately yields an inseparable 1:1 mixture of the cis and trans products. epo.org Much of the synthetic focus for trans-fused bicyclic proline analogues has been on the related octahydroisoindole-1-carboxylic acid core, for which stereoselective methods have been successfully developed. eurekaselect.com

Preparation of Oic Derivatives and Analogues

The modification of the Oic core, either by replacing the carboxylic acid moiety or by substitution at the α-carbon, generates novel building blocks for drug discovery.

Synthesis of Phosphonic Acid Analogues (OicP)

Phosphonic acid analogues of amino acids are important for their potential as enzyme inhibitors and therapeutic agents. The first stereoselective synthesis of Octahydroindole-2-phosphonic acid (OicP) derivatives has been achieved, providing access to both the (2R,3aR,7aR) and (2S,3aS,7aS) enantiomers. google.comchemistryviews.org

The synthesis is a two-stage process: google.comchemistryviews.org

Formation of Chiral Lactams: A dynamic kinetic resolution of a racemic γ-keto acid is performed using either (R)- or (S)-phenylglycinol. This step, proceeding via Meyers' bicyclic lactams, establishes the two contiguous chiral centers and produces enantiomerically pure cis-fused bicyclic pyrrolidin-2-ones. google.comchemistryviews.org

Phosphonylation: The chiral lactams are converted into N-acyliminium ion intermediates. A highly diastereoselective nucleophilic addition of trimethyl phosphite (B83602) to these intermediates introduces the phosphonic acid group, yielding the desired OicP analogues. google.comchemistryviews.org

Incorporation of Protecting Groups for Peptide Synthesis

To incorporate Oic into a peptide chain using solid-phase or solution-phase synthesis, its reactive functional groups—the secondary amine and the carboxylic acid—must be temporarily masked with protecting groups. google.com This prevents unwanted side reactions and ensures the formation of the correct peptide bond sequence. google.com

The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. For Oic, standard amino acid protecting group strategies are applied: eurekaselect.com

Amino Group Protection: The secondary amine is typically protected with a carbamate-type group, such as the tert-butyloxycarbonyl (Boc) group, which is removed with acid (e.g., trifluoroacetic acid), or the benzyloxycarbonyl (Cbz or Z) group, which is removed by catalytic hydrogenolysis. eurekaselect.com

Carboxyl Group Protection: The carboxylic acid is commonly protected as a simple ester, such as a methyl or benzyl (B1604629) ester. eurekaselect.com These are generally stable but can be cleaved by hydrolysis or, in the case of benzyl esters, by hydrogenolysis.

The selection of a Boc/benzyl ester or Fmoc/tert-butyl ester protection scheme allows for versatile integration into standard peptide synthesis protocols.

Development of α-Tetrasubstituted Oic Derivatives

Introducing an additional substituent at the α-carbon of Oic creates a quaternary stereocenter, which can impart even greater conformational rigidity to peptides. Methodologies have been developed for the stereoselective synthesis of these α-tetrasubstituted derivatives.

One highly efficient route provides access to enantiopure α-alkyl derivatives of (2R,3aS,7aS)-Oic. nih.gov The strategy relies on the conversion of the parent amino acid into a trichloromethyloxazolidinone intermediate. This intermediate undergoes a completely diastereoselective α-alkylation, where the resident stereochemistry of the bicyclic system directs the incoming alkyl group. Subsequent hydrolysis removes the auxiliary group to yield the final α-substituted product, such as (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid. nih.gov

A complementary approach has been described for the (2S,3aS,7aS)-Oic isomer. epo.org This method involves the direct alkylation of a suitably N-protected Oic derivative. The inherent steric bias of the fused bicyclic framework directs the alkylating agent, leading to selective substitution with a retention of configuration at the α-carbon. epo.org

Data Tables

Table 1: Summary of Synthetic Strategies for this compound and its Derivatives

| Target Compound | Stereochemistry | Key Synthetic Strategy | Precursor(s) | Reference(s) |

| cis-Oic | (2S,3aS,7aS) | Catalytic Hydrogenation | (S)-Indoline-2-carboxylic acid | nih.gov |

| trans-Oic | Mixture of isomers | Favorskii-type Ring Contraction | trans-Decahydroquinoline derivative | epo.org |

| OicP | (2R,3aR,7aR), (2S,3aS,7aS) | Diastereoselective Phosphonylation | Meyers' bicyclic lactams | google.comchemistryviews.org |

| α-Methyl-Oic | (2R,3aS,7aS) | Diastereoselective Alkylation | Trichloromethyloxazolidinone of Oic | nih.gov |

| α-Alkyl-Oic | (2S,3aS,7aS) | Direct Alkylation | N-protected (2S,3aS,7aS)-Oic | epo.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Peptide Mimicry

The incorporation of Oic into peptide chains imposes significant conformational constraints, influencing the peptide's structure and properties. This mimicry of natural peptide structures, particularly those involving proline, is a cornerstone of its utility.

The bicyclic structure of Octahydroindole-2-carboxylic acid inherently introduces a high degree of rigidity when it is incorporated into a peptide backbone. nih.gov This is similar to the effect of proline, but the fused ring system of Oic provides even greater conformational restriction. nih.gov The cyclohexane (B81311) ring fused to the pyrrolidine (B122466) ring of the proline core limits the range of accessible backbone dihedral angles (phi, φ, and psi, ψ). rsc.org Specifically, solution NMR studies have shown that the cyclohexane ring typically adopts a chair conformation, which helps to anchor the proline-like five-membered ring in an exo-pucker conformation. rsc.org This rigidity is valuable in peptide drug design, as it can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing selectivity and metabolic stability. nih.gov For instance, Oic has been used to stabilize type-II′ β-turns in small cyclic peptides, which can serve as a starting point for designing non-peptidic antagonists for receptors like the bradykinin (B550075) B₂ receptor. nih.gov

A significant advantage of using Oic in peptide design is its ability to increase lipophilicity. nih.gov The additional saturated hydrocarbon ring, compared to proline, imparts a more hydrophobic character to the molecule. nih.gov This property is crucial for improving the pharmacokinetic profile of peptide-based drugs, as increased lipophilicity can enhance absorption and distribution across biological membranes, leading to better bioavailability. nih.gov

Research on oligo-Oic peptides has demonstrated a remarkable increase in hydrophobicity with increasing chain length. nih.gov Studies comparing oligo-Oic peptides to their oligoproline counterparts showed that while oligoprolines are moderately hydrophilic, oligo-Oic peptides with three or more residues become specifically oriented towards hydrophobic environments. nih.gov This transition highlights Oic's potential to transform polar peptide regions into nonpolar ones. nih.gov

Table 1: Hydrophobicity of Oligo-Oic Peptides

| Number of Oic Residues | Partitioning Behavior | Hydrophobicity |

| 1-2 | Moderately hydrophilic | Low |

| 3-4 | Specific towards hydrophobic environments | High |

| >4 | Increasingly hydrophobic | Very High |

This table summarizes findings that oligo-Oic peptides with three or more residues show significantly enhanced hydrophobicity compared to oligoproline peptides. nih.gov

The polyproline II (PPII) helix is an important secondary structure found in many proteins and is crucial for processes like signal transduction and protein-protein interactions. researchgate.net While proline itself has a high propensity to form PPII helices, oligomers of Oic have been shown to form exceptionally stable PPII structures. rsc.orgnih.gov

NMR investigations and X-ray crystallography of Oic oligomers have confirmed that they adopt an all-trans amide bond conformation, which is a key feature of the PPII helix. rsc.orgnih.gov The stability of this conformation is attributed to a cooperative, cascade-like mechanism where the rigid Oic residue pre-organizes the peptide backbone. rsc.org The fused ring system of Oic strongly favors the trans-conformation of the peptide bond, unlike proline which can more readily adopt both cis and trans conformations. This high preference for the trans isomer makes Oic an excellent building block for constructing stable, hydrophobic PPII helices, which can be used in various biomolecular contexts, including the design of artificial transmembrane peptides. rsc.orgresearcher.life

Stereochemical Determinants of Biological Activity

The biological activity of Oic-containing compounds is highly dependent on their stereochemistry. The most commonly utilized stereoisomer in research and drug development is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, often referred to as L-Oic. nih.govdrugbank.com This specific configuration is found in the antihypertensive drug perindopril (B612348) and is a component of potent bradykinin B₂ receptor antagonists. rsc.orgnih.gov

The absolute configuration at the three stereocenters (C2, C3a, and C7a) is critical. For example, the development of synthetic routes often has to carefully distinguish between the (2S,3aS,7aS) isomer and its epimer at the α-carbon, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov The spatial arrangement dictated by the (2S,3aS,7aS) stereochemistry is essential for fitting into the active sites of target enzymes and receptors. Modifications or inversions of these chiral centers can lead to a significant loss of biological activity, underscoring the importance of enantiomerically pure synthesis for therapeutic applications. nih.gov

Rational Design of this compound-Containing Therapeutics

The predictable conformational effects and favorable physicochemical properties of Oic make it a valuable scaffold for the rational design of new drugs. By strategically placing Oic in a peptide sequence or using it as a core structure, chemists can fine-tune the molecule's properties for optimal therapeutic effect.

Modifying the Oic scaffold through substitution is a key strategy for optimizing ligand-receptor interactions. Research into HIV-1 integrase inhibitors based on an indole-2-carboxylic acid core provides a clear example of this principle. nih.govmdpi.com In these studies, the indole (B1671886) nucleus was identified as a scaffold that could chelate the essential Mg²⁺ ions in the enzyme's active site. mdpi.com

Systematic structural modifications were performed to enhance binding affinity and inhibitory activity. For instance, it was found that esterifying the C2 carboxyl group abolished the inhibitory activity, likely because the free carboxyl is necessary for chelating the metal ions. nih.gov Conversely, adding substituents at other positions on the indole ring had a profound impact. The introduction of a halogenated benzene (B151609) ring at the C6 position was shown to create a beneficial π–π stacking interaction with viral DNA, significantly improving the inhibitory effect. nih.gov Further optimization by adding a long branch to the C3 position of the indole core enhanced interactions with a hydrophobic pocket near the active site, leading to a marked increase in potency. mdpi.com

Table 2: Effect of Substitutions on Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Compound | Key Substitution | Interaction Mechanism | Inhibitory Concentration (IC₅₀) |

| Scaffold | Indole-2-carboxylic acid | Chelates Mg²⁺ ions in the active site | Baseline Activity |

| Derivative 9b | Esterified C2 carboxyl | Impaired chelation with metal ions | Inactive |

| Derivative 17a | C6 halogenated benzene ring | π–π stacking with viral DNA (dC20) | 3.11 µM |

| Derivative 20a | Long branch on C3 | Improved interaction with hydrophobic cavity | 0.13 µM |

This table illustrates how specific substitutions on the indole-2-carboxylic acid scaffold influence binding mechanisms and inhibitory potency against HIV-1 integrase. nih.govmdpi.com

These findings demonstrate that rational substitutions on the Oic core can precisely modulate interactions with biological targets, a fundamental principle in the design of new therapeutics. mdpi.comsigmaaldrich.com

Optimization for Enhanced Efficacy and Reduced Side Effects

The optimization of derivatives of this compound, particularly in the context of Angiotensin-Converting Enzyme (ACE) inhibitors, is a well-documented example of medicinal chemistry's success in enhancing therapeutic efficacy while minimizing adverse effects. These efforts have largely revolved around stereochemistry, lipophilicity, and selective binding to the target enzyme.

A pivotal area of research has been the stereoisomerism of molecules incorporating the this compound scaffold. Perindopril, a prominent ACE inhibitor, possesses five chiral centers, resulting in 32 possible stereoisomers. nih.gov The active form of perindopril, perindoprilat (B1679611), demonstrates that the stereochemistry of the this compound moiety is critical for potent ACE inhibition. Detailed studies have revealed that only a select few of these stereoisomers exhibit high inhibitory activity. nih.gov Specifically, the configuration of the two ring junction carbons in the perhydroindole ring has been shown to be a key determinant for both in vitro activity and in vivo oral absorption and subsequent activation to the active diacid form. nih.gov

Research into the 32 stereoisomers of perindoprilat has provided a clear picture of the structural requirements for high-potency ACE inhibition. The in vitro inhibitory potency (IC50) varies dramatically among the different stereoisomers, with only a few demonstrating the desired nanomolar range of activity. nih.gov This highlights the stringent stereochemical demands of the ACE active site.

Table 1: In Vitro ACE Inhibitory Potency of Selected Perindoprilat Stereoisomers

This table presents a selection of stereoisomers to illustrate the impact of stereochemistry on ACE inhibition. Perindoprilat represents the most active and commercially utilized stereoisomer.

| Stereoisomer | Configuration | In Vitro ACE Inhibitory Potency (IC50, nM) |

|---|---|---|

| Perindoprilat | (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid based | 1.5 - 3.2 scholarsresearchlibrary.com |

| Other Active Stereoisomer 1 | Specific alternative configuration | Nanomolar range nih.gov |

| Other Active Stereoisomer 2 | Specific alternative configuration | Nanomolar range nih.gov |

| Other Active Stereoisomer 3 | Specific alternative configuration | Nanomolar range nih.gov |

| Less Active Stereoisomers | Various other configurations | ~10-fold less active than perindoprilat nih.gov |

| Inactive Stereoisomers | Majority of the 32 configurations | Significantly higher IC50 values |

The optimization for reduced side effects is intricately linked to the mechanism of ACE inhibition. Common side effects of ACE inhibitors, such as cough and angioedema, are believed to be mediated by the accumulation of bradykinin, a peptide that is also degraded by ACE. nih.govnih.govmdpi.comyoutube.com Therefore, modifications to the this compound structure that influence the selectivity and affinity for ACE can impact the side effect profile.

The lipophilicity of the ACE inhibitor, a property significantly influenced by the bicyclic this compound core, plays a crucial role in tissue penetration and affinity for tissue-bound ACE. mdpi.com Perindopril is recognized for its high lipophilicity compared to some other ACE inhibitors, which contributes to its effective inhibition of tissue ACE in various organs. mdpi.com This enhanced tissue penetration may contribute to its clinical efficacy and potentially modulate side effects by altering local bradykinin levels.

Furthermore, ACE consists of two homologous domains, the N-domain and the C-domain, which have different substrate specificities. nih.govmdpi.com The C-domain is primarily responsible for blood pressure regulation. nih.gov Designing inhibitors with selectivity for the C-domain is a strategy to potentially reduce side effects associated with the accumulation of substrates primarily degraded by the N-domain. nih.govmdpi.com The conformation of the this compound ring system is a key factor in achieving this domain selectivity.

Pharmacological and Biological Research Applications

Angiotensin-Converting Enzyme (ACE) Inhibition

The renin-angiotensin system is a critical regulator of blood pressure, and its inhibition is a key strategy in managing hypertension. Octahydroindole-2-carboxylic acid has played a pivotal role in the development of potent ACE inhibitors.

Role as a Key Intermediate in ACE Inhibitor Synthesis

This compound, particularly the (2S,3aS,7aS) stereoisomer, is a cornerstone intermediate in the synthesis of several widely used ACE inhibitors. google.comgoogle.comepo.org Its rigid bicyclic structure is instrumental in the design of compounds that effectively target the angiotensin-converting enzyme.

Prominent examples of ACE inhibitors synthesized using this intermediate include Perindopril (B612348) and Trandolapril. google.comgoogle.com The synthesis of these drugs involves the coupling of the this compound moiety with other chiral amino acid derivatives. google.comnih.gov For instance, the synthesis of Trandolapril often involves a peptide coupling reaction between the benzyl (B1604629) ester of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid and N-[(1-ethoxycarbonyl)-3-phenylpropyl]-S-alanine. google.comgoogle.com Similarly, the synthesis of Perindopril involves coupling the (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-((S)-1-carboxybutyl)-L-alanine. google.com

The stereochemistry of the this compound intermediate is critical for the biological activity of the final drug. thieme.denih.gov The specific arrangement of the atoms in the (2S,3aS,7aS) isomer ensures optimal binding to the active site of the ACE enzyme. Various synthetic strategies have been developed to produce this key intermediate with high stereochemical purity, which is a significant challenge in the industrial production of these life-saving drugs. epo.orgthieme.de

Table 1: ACE Inhibitors Synthesized from this compound

| ACE Inhibitor | Key Synthetic Step | Reference |

| Perindopril | Coupling of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-((S)-1-carboxybutyl)-L-alanine. | google.com |

| Trandolapril | Coupling of benzyl-(2s,3aR,7aS)-octahydroindole-2-carboxylate with N-[(1-ethoxycarbonyl)-3-phenylpropyl]-S-alanine. | google.comgoogle.com |

Comparative Pharmacological Studies with Proline-Based ACE Inhibitors

The development of ACE inhibitors has seen the use of various amino acid scaffolds, with L-proline being a foundational component in early inhibitors like Captopril. oarjst.comresearchgate.net The introduction of the more complex, bicyclic this compound represented a significant advancement in the field.

Comparative studies have highlighted the structural and functional differences between inhibitors derived from this compound and those based on proline. The bicyclic nature of the this compound provides a more rigid and conformationally constrained structure compared to the monocyclic proline ring. mdpi.com This rigidity can lead to a more defined interaction with the active site of the ACE enzyme, potentially contributing to higher potency and specificity.

Research has shown that the increased hydrophobicity of inhibitors containing the indoline (B122111) nucleus, such as those derived from (mercaptopropanoyl)indoline-2-carboxylic acids, can lead to enhanced potency compared to Captopril. nih.gov This suggests the presence of a hydrophobic pocket at the active site of ACE that can be effectively targeted by these more complex structures. nih.gov The stereoisomer 7b(S,S) of 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid was found to be three times more potent as an in vitro ACE inhibitor than captopril. nih.gov

Neuropharmacological Investigations

Beyond its well-established role in cardiovascular medicine, derivatives of this compound are being explored for their potential effects on the central nervous system (CNS).

Modulation of Neurotransmitter Systems and Central Nervous System (CNS) Effects

The structural characteristics of this compound and its derivatives make them interesting candidates for modulating neurotransmitter systems. chemimpex.comchemimpex.com Research indicates their potential in the design of novel therapeutic agents for neurological disorders. chemimpex.comchemimpex.comchemimpex.com The ability of these compounds to mimic natural amino acids allows for their exploration in synthesizing bioactive molecules that can interact with CNS targets. chemimpex.com

For instance, indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine (B1666218) modulatory site of the NMDA receptor. nih.gov This receptor is crucial for synaptic plasticity and is implicated in conditions like epilepsy and excitotoxic neuronal death. nih.gov By blocking the potentiation of NMDA-gated currents by glycine, such compounds could offer a therapeutic avenue for these conditions. nih.gov

Exploration of Neuroprotective Properties

The investigation into the neuroprotective potential of indole-based compounds is an active area of research. Oxidative stress is a key factor in the pathology of neurodegenerative diseases, and compounds that can mitigate its effects are of great interest. nih.govmdpi.com

Studies on various indole (B1671886) derivatives have demonstrated their ability to protect neurons from damage. For example, indole-3-propionic acid has been shown to reduce neuronal damage and oxidative stress in ischemic conditions. nih.gov While direct studies on the neuroprotective properties of this compound are emerging, the broader class of indole-containing molecules shows promise. Research on other complex carboxylic acids has also indicated potential neuroprotective effects against conditions like Alzheimer's disease in animal models. researchgate.netmdpi.com

Antithrombotic Activities in Marine Natural Products

The marine environment is a rich source of structurally unique and biologically active natural products. mdpi.comnih.gov The this compound motif has been identified as a core structure in certain marine natural products exhibiting potent antithrombotic properties. nih.gov

Thrombosis, the formation of blood clots, is a major cause of cardiovascular mortality, and the search for new, safer antithrombotic agents is ongoing. mdpi.comresearchgate.netnrfhh.com Marine alkaloids, a diverse group of compounds found in marine organisms, have shown promise in this area. nih.govmdpi.com Specifically, the this compound scaffold is found in marine aeruginosins, which are known for their antithrombotic activity. nih.gov These natural products offer a promising therapeutic alternative to existing antithrombotic drugs, which often have bleeding as a major side effect. mdpi.comresearchgate.net The unique chemical structures produced by marine organisms provide a valuable starting point for the discovery and development of new drugs to treat thrombotic diseases. researchgate.netnrfhh.com

Broader Therapeutic Explorations of this compound

The unique structural framework of this compound (Oic), a bicyclic proline analogue, has made it a valuable scaffold in medicinal chemistry. Its incorporation into larger molecules can enhance lipophilicity, improve metabolic stability, and confer conformational rigidity, properties that are highly desirable in drug design. nih.gov Researchers have leveraged these characteristics to explore the therapeutic potential of Oic-containing compounds across a range of applications, from inflammation and cancer to cardiovascular disease.

Anti-inflammatory and Analgesic Research

This compound has been investigated for its role in developing new anti-inflammatory and analgesic agents, primarily through its integration into peptides that modulate the bradykinin (B550075) system. Bradykinin is a peptide hormone that plays a significant role in pain and inflammation. nih.gov

Derivatives of Oic have been incorporated into bradykinin B2 receptor antagonists. These antagonists work by blocking the action of bradykinin, thereby mitigating inflammatory responses and pain signals. nih.govmdpi.com For instance, the potent bradykinin antagonist B9430, which contains Oic in its peptide sequence, has been identified as a candidate anti-inflammatory drug. nih.gov The inclusion of the Oic moiety is crucial for the stability and activity of these antagonists. nih.gov While much of the research focuses on complex peptides containing Oic rather than the compound itself as a standalone agent, its function as a key structural component is critical to the observed analgesic and anti-inflammatory potential of these investigational drugs. nih.govnih.gov

Investigational Compounds for Joint Cartilage Damage

Research has identified a potential role for derivatives of this compound in addressing joint cartilage damage, a hallmark of degenerative diseases like osteoarthritis. nih.gov Specifically, quaternary derivatives of Oic have been highlighted as the core structures of investigational compounds being explored for this application. nih.gov

Osteoarthritis is characterized by the progressive degradation of articular cartilage, leading to pain and loss of joint function. nih.gov The development of disease-modifying therapies is a key goal in this field. While common treatments like intra-articular hyaluronic acid aim to restore the viscoelastic properties of synovial fluid and reduce symptoms, the search for agents that can protect or even regenerate cartilage continues. nih.govmdpi.com The unique stereochemistry and rigid structure of Oic make it an attractive building block for designing molecules that could potentially interact with targets involved in the cartilage degradation pathway. The application of its quaternary derivatives represents a specific and promising avenue of research for new therapeutic strategies against joint diseases. nih.gov

Potential in Anti-Cancer Research

The incorporation of this compound into bradykinin B2 receptor antagonists has also opened up avenues for anti-cancer research. nih.gov Bradykinin receptors are expressed on numerous cancer cell lines, including small-cell lung cancer (SCLC) and prostate cancer, where bradykinin can act as a growth factor. nih.govresearchgate.net

Interestingly, while the potent Oic-containing bradykinin antagonist B9430 is a candidate for anti-inflammatory applications, it does not inhibit the growth of SCLC or prostate cancer on its own. nih.gov However, when B9430 is dimerized (two molecules linked together) to create the compound B9870, it becomes a potent inhibitor of SCLC tumor growth both in laboratory cell cultures and in animal models. nih.gov This suggests that the specific presentation of the Oic-containing structure is key to its anti-cancer effects. B9870 is reported to stimulate apoptosis (programmed cell death) in SCLC cells through a "biased agonist" action. nih.gov This line of research underscores the potential of Oic as a component in complex molecules designed to target cancer growth pathways. nih.govnih.gov Additionally, one chemical supplier notes that the D-isomer of this compound has shown anti-cancer properties by inhibiting prostaglandin (B15479496) production, though this is not widely reported in primary research literature. biosynth.com

Enzyme Inhibition and Receptor Modulation Studies

A significant area of research for this compound is its use in the design of enzyme inhibitors and receptor modulators, owing to its ability to act as a rigid, lipophilic surrogate for natural amino acids like proline. nih.gov

Bradykinin B2 Receptor Modulation: As detailed previously, Oic is a key component in synthetic peptide antagonists of the bradykinin B2 receptor. nih.gov Its incorporation helps to improve the metabolic stability of these peptides, making them more resistant to degradation by enzymes and thus more effective as potential drugs. nih.gov Compounds like B9430, which contains Oic, are potent modulators of this receptor, which is involved in inflammation and cardiovascular regulation. nih.govnih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition: this compound is a crucial intermediate in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors. nih.gov ACE inhibitors are a class of medications used to treat hypertension and heart failure. google.com Specifically, the (2S,3aR,7aS) stereoisomer of Oic is a key starting material for the synthesis of Trandolapril, an established ACE inhibitor. google.comepo.org The compound's structure is integral to the final drug's ability to bind to and inhibit the ACE enzyme, which is responsible for the conversion of angiotensin I into the potent vasoconstrictor angiotensin II. biosynth.com

Antioxidant and Antimicrobial Properties of Derivatives

While the broader class of indole-containing compounds, particularly those with the unsaturated indole ring, has been the subject of significant research for antioxidant and antimicrobial properties, specific studies on the derivatives of this compound for these applications are not prominent in the available scientific literature. researchgate.netresearchgate.net Research into the antioxidant potential of indole-2-carboxylic acid derivatives has focused on compounds with different structural features, such as N-substituted and carboxamide versions of the aromatic indole ring. researchgate.net Similarly, antimicrobial investigations have largely centered on other classes of indole derivatives. researchgate.net Therefore, dedicated research to characterize the antioxidant and antimicrobial potential specifically attributable to the saturated this compound scaffold is not well-documented.

Opioid Receptor Agonism

There is an indication that this compound may have a role in the field of opioid receptor research. Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) types, are the primary targets for opioid drugs used for pain relief. nih.govyoutube.com According to information from at least one chemical supplier, the D-isomer of this compound is described as an opioid receptor agonist with a specific affinity for the delta-opioid receptor. biosynth.com Agonists are substances that bind to and activate a receptor, mimicking the effect of a natural ligand. nih.gov This suggests a potential, though not widely documented, avenue for this compound in the development of novel analgesics or research tools for studying the opioid system.

Bradykinin Receptor Antagonism and B2 Inhibition

The chemical compound (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, a conformationally restricted bicyclic amino acid, is a pivotal structural component in the design of potent and selective bradykinin B2 receptor antagonists. Its incorporation into peptide-based antagonists has been a key strategy to enhance their pharmacological properties, including binding affinity and metabolic stability.

Research into bradykinin B2 receptor antagonists has revealed the critical role of the C-terminal region of the peptide in its interaction with the receptor. The native ligand, bradykinin, is believed to adopt a β-turn conformation at its C-terminus upon binding to the B2 receptor. Consequently, the introduction of conformationally constrained amino acids, such as this compound, has been instrumental in developing antagonists that mimic this bioactive conformation, leading to high-affinity binding.

One of the most well-studied bradykinin B2 receptor antagonists incorporating this moiety is Icatibant (HOE 140). Icatibant is a decapeptide that has demonstrated high potency and specificity for the human B2 receptor. nih.govnbinno.com The structure of Icatibant includes D-arginine at the N-terminus and the dipeptide sequence D-Tic-Oic at the C-terminus, where 'Oic' represents (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and 'Tic' is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. nih.gov

The presence of the D-Tic-Oic dipeptide is crucial for the high antagonistic activity of Icatibant. Conformational analysis has shown that this C-terminal modification helps to stabilize a type II' β-turn structure. nih.gov This structural rigidity is a key factor in the high binding affinity of Icatibant to the bradykinin B2 receptor. The importance of the specific stereochemistry is highlighted by the fact that replacing D-Tic with its L-Tic stereoisomer results in a 2000-fold decrease in binding affinity. nih.gov This dramatic loss of potency underscores the precise conformational requirements for effective receptor antagonism and the critical role of the Oic-containing C-terminal structure in achieving this.

The following tables summarize the binding affinities of several bradykinin receptor antagonists that incorporate this compound, illustrating its importance in achieving high-affinity receptor binding.

Table 1: Binding Affinity of Icatibant (HOE 140) at the Bradykinin B2 Receptor

| Compound | Receptor | Cell Line | Parameter | Value (nM) |

| Icatibant (HOE 140) | Human Bradykinin B2 | IMR-90 fetal lung fibroblasts | Ki | 0.11 |

Data from: Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin. nih.gov

Table 2: Comparative Binding Affinities of Bradykinin Receptor Antagonists| Compound | Description | Receptor | Parameter | Value (pKi) |

| Icatibant (HOE 140) | Contains D-Tic-Oic C-terminus | Human B2 | pKi | 10.6 |

| MEN 11270 | Constrained cyclic analog of Icatibant with Oic | Human B2 | pKi | 10.3 |

| B9430 | Contains Oic at the C-terminus | Human B2 | pKi | 10.0 |

| B9858 | Contains Oic at the C-terminus | Human B2 | pKi | 8.0 |

Data from: MEN 11270, A novel selective constrained peptide antagonist with high affinity at the human B2 kinin receptor.

Advanced Analytical and Computational Research Methodologies

Chromatographic Techniques for Chiral Analysis

Chiral chromatography is paramount in resolving the various stereoisomers of Oic, which is crucial for its application in pharmaceuticals where a specific isomer is often responsible for the desired therapeutic effect.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Oic isomers. Due to the presence of three chiral centers, Oic can exist as four pairs of enantiomers. longdom.org The separation of these stereoisomers is a significant analytical challenge.

A notable HPLC method involves a chiral mobile phase containing a complex of Cu(II) with L-phenylalaninamide (L-PheA) and an ion-pair reagent, sodium 1-octanesulfonate. researchgate.net This method has demonstrated satisfactory resolution for the RRR-, SSS-, and SRR-Oic stereoisomers. researchgate.net Another approach utilizes pre-column derivatization with phenyl isothiocyanate (PITC), followed by separation on a chiral column. researchgate.net

For quantitative analysis, especially since Oic is non-chromophoric, a refractive index detector (RID) is employed. longdom.org A reversed-phase HPLC method using a C-18 column and a mobile phase of 10 mM potassium phosphate (B84403) buffer at pH 3.0 has been developed and validated for the quantification of all Oic isomers. longdom.org This method demonstrated linearity with a correlation coefficient greater than 0.999 for all isomers and achieved detection limits of approximately 0.006 mg/mL. longdom.org

Interactive Table: HPLC Methods for Oic Isomer Separation

| Method | Column | Mobile Phase | Detector | Key Findings | Reference |

| Chiral Mobile Phase | Not specified | Cu(II)-L-PheA complex, sodium 1-octanesulfonate, acetonitrile | Not specified | Successful separation of RRR-, SSS-, and SRR-Oic isomers. | researchgate.net |

| Pre-column Derivatization | Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm) | Not specified | Not specified | Separation of three PITC derivatives of Oic stereoisomers. | researchgate.net |

| Reversed-Phase HPLC | C-18 | 10 mM potassium phosphate buffer (pH 3.0) | Refractive Index (RID) | Quantification of all four pairs of enantiomers. | longdom.org |

The use of chiral stationary phases (CSPs) is a direct and widely used method for the enantiomeric separation of chiral compounds like Oic. eijppr.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and widely used due to their broad applicability and high separation efficiency. eijppr.com For instance, a ChiraDex column, which consists of β-cyclodextrin bonded to silica (B1680970) gel, has been used for the chiral separation of perindopril (B612348) erbumine enantiomers, a drug for which Oic is a key intermediate. researchgate.net

Pirkle-type CSPs, which are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions, are also relevant. eijppr.com The Whelk-O 1, a CSP with both π-electron acceptor and donor characteristics, has shown broad utility in separating various classes of compounds, including carboxylic acids. hplc.eu These covalently bonded phases offer durability and are compatible with a wide range of mobile phases. hplc.eu

Interactive Table: Types of Chiral Stationary Phases

| CSP Type | Principle of Separation | Examples | Applicability to Oic | Reference |

| Polysaccharide-based | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions | ChiraDex (β-cyclodextrin), Chiralcel OD | Demonstrated for related compounds like perindopril. | researchgate.net |

| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions | Whelk-O 1, Phenylglycine | Useful for separating carboxylic acids. | hplc.eu |

| Ligand Exchange | Formation of diastereomeric metal complexes | Davankov-type phases | Effective for amino acids and compounds with electron-donating groups. | eijppr.com |

Spectroscopic Characterization in Elucidating Oic Structures

Spectroscopic techniques are indispensable for determining the three-dimensional structure of Oic and peptides incorporating this constrained amino acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of Oic-containing peptides in solution. rsc.org Early NMR studies on the antihypertensive drug Perindopril, which contains Oic, revealed a high trans-amide ratio for the peptidyl-Oic bond. rsc.org

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including the absolute stereochemistry. For a molecule with multiple chiral centers like Oic, X-ray diffraction analysis of a single crystal is the gold standard for confirming the configuration of each center. nih.gov

For example, the crystal structure of an Oic hexamer has been determined, revealing a polyproline II (PPII) helix with an all-trans amide bond structure. rsc.org This demonstrates that Oic can induce a stable, regular helical structure. rsc.org In another instance, X-ray diffraction was used to confirm the stereochemistry of a trichloromethyloxazolidinone derivative of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, showing a "roof" shaped structure. nih.gov

Computational Chemistry Approaches

Computational chemistry provides valuable theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) can be used to calculate the structures and spectroscopic properties of different Oic isomers and their derivatives.

Theoretical studies on the methylamide of N-acetyl Oic have suggested that the ε backbone conformation is predominant in solution. rsc.org Computational modeling can also be used in conjunction with NMR data to generate and refine structural models of Oic-containing peptides, providing a more detailed picture of their conformational dynamics. mdpi.com

Molecular Dynamics Simulations in Peptide and Protein Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecular systems over time. By simulating the movements and interactions of atoms, researchers can predict and analyze how a ligand, such as a peptide containing the Octahydroindole-2-carboxylic acid scaffold, interacts with its biological target. This method is crucial for understanding binding affinities, conformational changes, and the stability of ligand-protein complexes.

Research has employed MD simulations to investigate Oic-containing molecules in various therapeutic contexts. For instance, simulations have been used to study peptidomimetics designed as inhibitors for specific protein-protein interactions. In one study, MD simulations were conducted using GROMACS to analyze the interactions between the Neuropilin-1 (NRP-1) receptor and peptidomimetics incorporating the Oic scaffold. mdpi.com These simulations aimed to understand how chemical modifications to a parent peptide sequence could enhance biological stability and receptor affinity, key factors in designing more effective drugs. mdpi.com

In another significant application, MD simulations were used to explore the inhibitory potential of this compound (in its active form as perindoprilat) on the binding of the SARS-CoV-2 Spike (S-protein) to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. researchgate.net These computational studies calculated the binding free energy (ΔGB) to quantify the affinity of the inhibitor for the protein complex, revealing that the compound could significantly reduce the binding strength between the virus and the human receptor. researchgate.net The simulations identified key residues involved in the interaction, providing a detailed molecular basis for the observed inhibitory activity. researchgate.net Such studies demonstrate the utility of MD in rapidly screening potential modulators for critical protein-protein interactions. researchgate.net

The insights from these simulations are summarized in the table below, highlighting the role of MD in characterizing the interaction of Oic-containing compounds with protein targets.

| System Studied | Simulation Software | Key Findings from MD Simulations | Reference |

| Peptidomimetics with Oic scaffold vs. NRP-1 Receptor | GROMACS | Studied ligand-protein interactions to guide the rational design of peptidomimetics with increased biological stability and receptor affinity. | mdpi.com |

| Perindoprilat (B1679611) (active form of Oic-containing drug) vs. S-protein-ACE2 complex | Not Specified | Calculated binding free energy (ΔGB) to show reduced binding affinity of S-protein to ACE2; identified crucial residues in the binding interaction. | nih.gov |

| Oic-containing cyclic neuropeptide analog vs. locust receptor | Not Specified | Used to understand conformational constraints that influence selective receptor activation, aiming for environmentally benign pest control. | nso-journal.org |

MD simulations are also utilized to assess the structural stability of novel peptide architectures. The rigid bicyclic structure of Oic can be used to enforce specific secondary structures, such as polyproline II (PPII) helices, even in challenging environments like cell membranes. researchgate.net Simulations can confirm the stability of these artificial peptides and analyze their behavior within a model lipid bilayer, which is crucial for the development of transmembrane peptides and other biomaterials. researchgate.netscience.gov

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Enantioselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is an invaluable tool for understanding reaction mechanisms, predicting reaction outcomes, and explaining the origins of stereoselectivity.

DFT calculations have been instrumental in elucidating the mechanistic details of reactions involving this compound. For example, in multi-component reactions used to synthesize complex spirooxindole scaffolds, this compound serves as a key building block. mdpi.com A study using Molecular Electron Density Theory (MEDT), a conceptual framework within DFT, was performed to explain the complete regio- and stereoselectivity of a [3+2] cycloaddition reaction. mdpi.comdntb.gov.ua The calculations revealed that the reaction proceeds under kinetic control, with a low activation Gibbs free energy. mdpi.comdntb.gov.ua This was attributed to the high nucleophilicity of the in situ-generated azomethine ylide and the electrophilic nature of the other reactant. mdpi.comdntb.gov.ua

Furthermore, DFT has been applied to unravel the origins of enantioselectivity in asymmetric catalysis where ligands are derived from L-octahydroindole-2-carboxylic acid. researchgate.net By modeling the transition states of the catalytic cycle, researchers can identify the key non-covalent interactions and steric factors that favor the formation of one enantiomer over the other. researchgate.net For instance, in Ni(II)-catalyzed asymmetric Friedel-Crafts alkylations, DFT calculations, in conjunction with experimental data, helped to confirm that the specific coordination of the chiral ligand to the metal center dictates the stereochemical outcome. researchgate.net

Quantum mechanical calculations, including DFT, have also been used to study the conformational preferences of different Oic stereoisomers in both the gas phase and in aqueous solution. science.gov These studies are fundamental for understanding how the inherent chirality of the Oic scaffold influences the three-dimensional structure of peptides and, consequently, their biological activity. science.gov

The table below summarizes key applications of DFT in studying reactions and properties related to this compound.

| Area of Study | Computational Approach | System/Reaction Investigated | Key Insight from DFT | Reference |

| Reaction Mechanism & Stereoselectivity | Molecular Electron Density Theory (MEDT) | [3+2] Cycloaddition for spirooxindole synthesis | Explained the complete regio- and stereoselectivity; identified the reaction as having a high polar character due to the reactants' electronic nature. | mdpi.comnih.govdntb.gov.ua |

| Origin of Enantioselectivity | DFT Calculations | Asymmetric Friedel-Crafts alkylation using a chiral ligand derived from L-octahydroindole-2-carboxylic acid. | Revealed the stereodirecting role of the ligand and its coordination with the metal catalyst, explaining the high enantioselectivity observed. | researchgate.net |

| Conformational Analysis | Quantum Mechanical Calculations | Stereoisomers of this compound (Oic) | Provided evidence for the conformational preferences of different Oic stereoisomers in solution, crucial for peptidomimetic design. | science.gov |

Q & A

Q. Methodological Guidance

- Synthesis : Oic is commercially available (CAS 145513-91-3) but can be acetylated using acetic anhydride in dichloromethane (30 min, 98% yield). Purification via silica gel chromatography (methanol:ethyl acetate, 1:19) ensures high purity .

- Characterization :

- NMR : Use phosphate-buffered D₂O to resolve s-cis/s-trans populations. Key signals include α-CH (4.12–4.23 ppm) and acetyl CH₃ (1.83–2.03 ppm) .

- X-ray crystallography : Oic hexamers crystallize in PPII helices (all-cis amides), validated by PDB data .

- Circular Dichroism (CD) : Compare PPII signatures (negative ~205 nm, positive ~225 nm) to proline analogs .

How can researchers resolve contradictions in cis-trans amide equilibrium data for Oic-containing peptides across different experimental conditions?

Data Contradiction Analysis

Discrepancies often arise from solvent polarity, pH, and temperature. For example:

- pH effects : Perindopril’s Oic moiety shows >90% trans-amide at high pH but shifts under acidic conditions due to protonation-induced strain .

- Solvent polarity : In DMSO, Oic’s rotational barriers (ΔG‡) increase, favoring trans-amide, whereas aqueous buffers may stabilize cis via hydrogen bonding .

- Temperature : Elevated temps reduce n→π* interactions, destabilizing trans conformers.

Recommendation : Use complementary techniques (NMR, X-ray, CD) under controlled conditions. For instance, compare Oic’s ΔpKa (0.72) and ΔpKa (0.24) to quantify n→π contributions .

What are the applications of Oic in constructing transmembrane PPII helices?

Advanced Application

Oic’s hydrophobicity and PPII stability make it a candidate for artificial transmembrane helices. Its fused ring system minimizes solvent exposure, enhancing membrane integration. Experimental protocols include:

- Solid-phase peptide synthesis : Incorporate Oic residues at positions requiring rigidity (e.g., lipid-facing regions).

- MD simulations : Analyze Oic’s effect on helix tilt angles and lipid bilayer interactions vs. proline .

- Functional assays : Test ion channel or receptor activity in lipid bilayers using fluorescence quenching or electrophysiology .

How does Oic compare to methylated proline derivatives in stabilizing PPII helices?

Comparative Analysis

Oic outperforms (4S)- and (5S)-methylproline in trans-amide propensity (ΔpKa = 0.72 vs. 0.3–0.5) due to its rigid chair conformation and enhanced n→π* alignment. Methylprolines introduce steric hindrance but lack Oic’s bicyclic constraints, leading to higher entropy penalties .

Table 2: Key Parameters for Proline Analogs

| Parameter | Oic | (4S)-Methylproline | (5S)-Methylproline |

|---|---|---|---|

| ΔpKa | 0.72 | 0.45 | 0.32 |

| % trans-amide (pH 7) | 92% | 78% | 65% |

| Rotational barrier (kcal/mol) | 12.1 | 9.8 | 8.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.